Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid
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Overview
Description
Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid is a bicyclic compound with the molecular formula C10H12O4. It is characterized by a rigid bicyclic structure that includes a double bond and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the dicarboxylic acid . The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
- **
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
HDEZVVJUPXSHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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